Dinonyl azelate Dinonyl azelate
Brand Name: Vulcanchem
CAS No.: 18803-78-6
VCID: VC21040085
InChI: InChI=1S/C27H52O4/c1-3-5-7-9-11-16-20-24-30-26(28)22-18-14-13-15-19-23-27(29)31-25-21-17-12-10-8-6-4-2/h3-25H2,1-2H3
SMILES: CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC
Molecular Formula: C27H52O4
Molecular Weight: 440.7 g/mol

Dinonyl azelate

CAS No.: 18803-78-6

Cat. No.: VC21040085

Molecular Formula: C27H52O4

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Dinonyl azelate - 18803-78-6

Specification

CAS No. 18803-78-6
Molecular Formula C27H52O4
Molecular Weight 440.7 g/mol
IUPAC Name dinonyl nonanedioate
Standard InChI InChI=1S/C27H52O4/c1-3-5-7-9-11-16-20-24-30-26(28)22-18-14-13-15-19-23-27(29)31-25-21-17-12-10-8-6-4-2/h3-25H2,1-2H3
Standard InChI Key KAKCWCBEABKVPK-UHFFFAOYSA-N
SMILES CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC
Canonical SMILES CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC

Introduction

Chemical Identity and Structure

Dinonyl azelate, also known as nonanedioic acid dinonyl ester or 1,9-dinonyl nonanedioate, is an organic compound with the CAS Registry Number 18803-78-6 . It belongs to the chemical class of diesters formed by the esterification of azelaic acid (nonanedioic acid) with nonyl alcohol.

Molecular Characteristics

The compound has the following fundamental properties:

PropertyValue
Molecular FormulaC27H52O4
Molecular Weight440.7 g/mol
SMILES NotationCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC
InChI KeyKAKCWCBEABKVPK-UHFFFAOYSA-N

Table 1: Basic molecular characteristics of dinonyl azelate

The molecular structure consists of a nine-carbon chain (derived from azelaic acid) with carboxyl groups at each end, both of which are esterified with nonyl (nine-carbon) alcohol chains. This creates a symmetrical molecule with two long hydrocarbon chains extending from a central core.

Physical Properties

Dinonyl azelate possesses physical properties that are characteristic of long-chain diesters:

General Physical Characteristics

The compound exhibits several notable physical properties that influence its industrial applications:

  • Low volatility due to its high molecular weight

  • Hydrophobic nature (insoluble in water)

  • Relatively high boiling point compared to shorter-chain esters

  • Moderate to high viscosity at room temperature

  • Thermal stability

These properties contribute to its functionality in various industrial applications, particularly as a plasticizer and in insulation materials.

Synthesis Methods

While the search results don't provide explicit synthesis methods specifically for dinonyl azelate, the compound is typically synthesized through esterification reactions similar to other dialkyl azelates.

General Esterification Process

The general synthesis approach for azelate diesters involves the reaction between azelaic acid and the corresponding alcohol (in this case nonyl alcohol) under acidic conditions:

  • Azelaic acid is combined with nonyl alcohol in the presence of an acid catalyst

  • The reaction is typically carried out under heating conditions

  • Water is removed from the reaction mixture to drive the equilibrium toward ester formation

  • The final product is purified through appropriate separation techniques

In industrial settings, this esterification process is typically optimized for high yield and purity, with considerations for efficiency and cost-effectiveness.

Industrial Applications

Dinonyl azelate finds applications across several industrial sectors due to its particular chemical and physical properties.

Plasticizer Applications

One of the primary applications of dinonyl azelate is as a plasticizer in polymer formulations:

  • Improves flexibility and durability of polymers

  • Enhances processing characteristics of plastic materials

  • Contributes to the mechanical properties of finished products

The long hydrocarbon chains of dinonyl azelate make it compatible with various polymer systems, allowing for effective plasticization without significant migration or extraction issues.

Insulation Materials

Dinonyl azelate is utilized in insulation materials, where it contributes to:

  • Enhanced volume resistivity

  • Balanced mechanical strength

  • Improved heat resistance

  • Oil resistance

  • Reduced bleed-out and plasticizer migration

Comparative Studies

Comparative studies with other azelate esters provide insights into the structure-property relationships of these compounds.

Comparison with Other Dialkyl Azelates

Dinonyl azelate belongs to a family of dialkyl azelates that includes compounds with varying alkyl chain lengths:

CompoundCAS NumberMolecular WeightKey Characteristics
Diethyl azelate624-17-9244.33 g/molLower viscosity, higher volatility
Dihexyl azelate109-31-9Not specifiedIntermediate properties
Dinonyl azelate18803-78-6440.7 g/molLower volatility, higher viscosity

Table 2: Comparison of different dialkyl azelate compounds

The length of the alkyl chain significantly affects properties such as viscosity, volatility, and compatibility with different polymer systems. Longer chains, as in dinonyl azelate, typically result in lower volatility and migration rates, which can be advantageous in applications requiring long-term stability.

Thermal Properties

Studies on dialkyl azelates, including dinonyl azelate, have examined their thermal properties:

  • Spontaneous ignition temperatures vary based on the structure of the alcohol moiety

  • The structure of the alkyl group significantly influences resistance to oxidative attack

  • Addition of methylene groups to the alkyl chain affects the compound's resistance to ignition

  • Compounds with secondary or tertiary carbon structures tend to have lower spontaneous ignition temperatures

This information is particularly relevant for applications where thermal stability and fire safety are important considerations.

Research Findings in Specialized Applications

Research has identified several specialized applications and properties of dinonyl azelate and related compounds.

Performance in Insulation Materials

In a comparative study of insulation materials, compositions containing azelate esters were evaluated for various properties:

PropertyPerformance
Volume resistivityExcellent (>130 × 10¹³ Ω·cm)
Tensile strength retention after heating>93%
Elongation retention after heating>99%
Oil resistanceGood (>90% tensile strength retention)
Bleed-out resistanceExcellent (slight discoloration only)
Migration resistanceExcellent (no significant change)

Table 3: Performance characteristics of azelate-containing insulation materials

These findings suggest that dinonyl azelate and similar compounds contribute to exceptional electrical and mechanical stability in insulation applications.

Structure-Function Relationships

The research on dialkyl azelates reveals important structure-function relationships:

  • The percentage of primary, secondary, and tertiary hydrogen atoms in the alkyl portion influences oxidative stability

  • Compounds with predominantly primary hydrogens (such as in methyl groups) show higher resistance to oxidative attack

  • The nonyl groups in dinonyl azelate contain a significant proportion of secondary hydrogens, affecting its oxidative properties

Understanding these relationships is crucial for designing optimal formulations for specific applications.

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